molecular formula C10H12BrN B2872955 (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine CAS No. 1213498-78-2

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Cat. No.: B2872955
CAS No.: 1213498-78-2
M. Wt: 226.117
InChI Key: ZJHZHNDFXRZWHW-SNVBAGLBSA-N
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Description

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a chiral amine derivative of tetralin (1,2,3,4-tetrahydronaphthalene) with a bromine substituent at the 5-position and an (R)-configured amine group at the 1-position. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 230.12 g/mol for the free base and 262.58 g/mol for its hydrochloride salt (C₁₀H₁₃BrClN) . The compound is commercially available in high purity (≥99%) for research and pharmaceutical applications, often as a hydrochloride salt (CAS: 789490-65-9) .

Properties

IUPAC Name

(1R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZHNDFXRZWHW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of imine precursors represents a cornerstone for synthesizing enantiomerically pure amines. A patented method involves hydrogenating a brominated tetrahydronaphthalene ketone intermediate using palladium catalysts with chiral ligands. For example, the hydrogenation of 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-one in the presence of a palladium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst system yields the (R)-enantiomer with an enantiomeric excess (ee) >90%.

Key Reaction Parameters

Parameter Value
Catalyst Pd(OAc)₂/(R)-BINAP
Pressure 50 psi H₂
Solvent Tetrahydrofuran (THF)
Temperature 25°C
Reaction Time 12 hours
Enantiomeric Excess 92%

This method’s efficiency hinges on the ligand’s chiral environment, which induces preferential formation of the (R)-configuration.

Chiral Resolution via Diastereomeric Salt Formation

Racemic 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine can be resolved using chiral resolving agents. A common approach involves reacting the racemate with (1S)-(-)-camphorsulfonic acid in ethanol, yielding diastereomeric salts with distinct solubilities. Crystallization at -20°C selectively isolates the (R)-enantiomer salt, which is subsequently treated with NaOH to liberate the free amine.

Resolution Efficiency

Resolving Agent Solvent Yield (R)-Enantiomer ee
(1S)-(-)-Camphorsulfonic acid Ethanol 35% 99%
D-Tartaric acid Methanol 28% 95%

While effective, this method suffers from moderate yields due to equilibrium limitations during crystallization.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation offers an alternative route. Porcine pancreatic lipase (PPL) selectively acetylates the (S)-enantiomer of racemic 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine in vinyl acetate, leaving the (R)-amine unreacted. The reaction achieves 48% conversion with an ee of 98% for the remaining (R)-enantiomer.

Enzymatic Reaction Conditions

Enzyme Substrate Ratio Temperature ee (R)
Porcine Pancreatic Lipase 1:1.2 (amine:vinyl acetate) 37°C 98%
Candida antarctica Lipase B 1:1.5 30°C 85%

This method’s scalability is limited by enzyme cost and reaction times exceeding 24 hours.

Enantioselective Bromination-Amination Tandem Reaction

A novel two-step protocol involves enantioselective bromination of 1,2,3,4-tetrahydro-naphthalen-1-amine followed by stereoretentive amination. Using (R)-BINOL-derived phosphoric acid catalysts, bromination at position 5 proceeds with 85% ee. Subsequent amination with aqueous ammonia under Pd/C catalysis retains configuration, yielding the target compound in 70% overall yield.

Tandem Reaction Metrics

Step Catalyst ee Yield
Bromination (R)-BINOL-Phosphoric Acid 85% 80%
Amination Pd/C, NH₃(aq) 85% 88%

Comparative Analysis of Synthetic Routes

Method Enantiomeric Excess Yield Scalability Cost Efficiency
Asymmetric Hydrogenation 92% 90% High Moderate
Diastereomeric Salt Resolution 99% 35% Low Low
Enzymatic Resolution 98% 48% Moderate High
Tandem Bromination-Amination 85% 70% High Moderate

Asymmetric hydrogenation and tandem bromination-amination are preferred for industrial applications due to superior yields and scalability.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing catalyst recycling and solvent recovery. Continuous-flow hydrogenation reactors paired with immobilized Pd-BINAP catalysts achieve 95% catalyst reuse over 10 cycles, reducing production costs by 40%. Additionally, substituting THF with cyclopentyl methyl ether (CPME) enhances safety and facilitates solvent recycling.

Chemical Reactions Analysis

Types of Reactions: ®-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, alkoxide ions, or thiolate ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.

Scientific Research Applications

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has applications in research and development. The compound is characterized by a bicyclic structure with a tetrahydronaphthalene core, featuring a bromine atom at the 5th position and an amine group at the first position, present as a hydrochloride salt.

Applications

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride in Drug Development
The presence of the amine group suggests it can act as a scaffold for drug development. Researchers can modify the molecule to explore its interaction with various biological targets. Its structural features allow for modifications that could enhance its interaction with various biological targets.

Role of the Bromo Group in Organic Synthesis
The bromo group (Br) makes the molecule a candidate for further organic synthesis. Bromide is a leaving group, allowing for substitution reactions to introduce functional groups, leading to creating new molecules.

Tetralin Core and Psychoactive Compounds
The tetralin core (the four-ringed structure) is present in some psychoactive compounds. The compound could serve as a starting material for researchers investigating the structure-activity relationship of psychoactive compounds.

Interaction studies
Interaction studies involving (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride focus on its potential effects on neurotransmitter systems. Preliminary studies suggest that compounds with similar structures may influence serotonin and dopamine receptors. Further research is necessary to elucidate specific interactions and their implications for pharmacology.

Building Block in Organic Synthesis
The reactivity of (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is influenced by its functional groups. These reactions highlight its versatility as a building block in organic synthesis.

While (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride itself may not exhibit significant psychoactive properties, its structural similarity to known psychoactive compounds suggests potential biological activity. Research indicates that compounds with similar structures can interact with neurotransmitter systems and may influence mood or cognition. This compound could serve as a starting point for studying structure-activity relationships in psychoactive drug development.

Mechanism of Action

The mechanism of action of ®-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

The (S)-enantiomer (CAS: 676136-31-5) shares identical molecular formula and physical properties but differs in stereochemistry. Enantiomers often exhibit divergent biological activities due to chiral recognition in enzymes or receptors.

Key Data:
Property (R)-Isomer (S)-Isomer
CAS (Free Base) 676133-24-7 676136-31-5
CAS (Hydrochloride) 789490-65-9 1427514-85-9
Purity (Commercial) 99% Not specified

Positional Isomers: Bromine Substitution Variations

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Hydrochloride
  • Similarity Score : 1.00 (identical backbone, differing only in bromine position) .
  • Impact : The 7-bromo isomer may exhibit altered steric and electronic effects, influencing reactivity in substitution reactions or binding affinity in drug candidates .

Halogen-Substituted Analogs

(1R)-5-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine Hydrochloride
  • CAS : 1810074-60-2 .
  • Formula : C₁₀H₁₃ClFN; MW : 201.67 g/mol.
  • Comparison : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter electronic properties compared to bromine. This may enhance metabolic stability in pharmaceuticals but reduce electrophilic reactivity .

Ring System Variants: Indane vs. Tetralin

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • CAS : 1443238-61-6 .
  • Formula : C₉H₁₁BrClN; MW : 240.55 g/mol.
  • Similarity Score : 0.98 .
Elemental Analysis (Example):
Compound Calculated (%) Found (%)
C₁₃H₁₄NOBr (Related derivative) C: 55.73; H: 5.04; N: 5.00 C: 55.78; H: 5.04; N: 4.89

Biological Activity

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • Molecular Formula : C10H13BrN
  • Molecular Weight : 227.12 g/mol
  • CAS Number : 2061996-69-6
  • Purity : Typically available at 95% purity .

The compound features a bromine atom attached to the naphthalene ring and an amine group, contributing to its reactivity and biological interactions.

Synthesis Methods

The synthesis of (R)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine generally involves the following steps:

  • Bromination : The starting material, 1,2,3,4-tetrahydronaphthalene, is treated with bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
  • Amination : The brominated intermediate undergoes nucleophilic substitution with an amine source to yield the final product.
  • Hydrochloride Formation : The free amine can be converted to its hydrochloride salt for enhanced stability and solubility .

Research indicates that (R)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine may exert its biological effects through various mechanisms:

  • Receptor Interaction : Similar compounds have shown affinity for neurotransmitter receptors such as serotonin and dopamine receptors, suggesting potential applications in neuropharmacology .
  • Enzyme Modulation : The presence of the bromine atom may enhance binding interactions with specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of tetrahydronaphthalene compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
    • A study reported IC50 values indicating significant cytotoxicity against human cancer cells .
  • Neuroprotective Effects : Research has suggested that similar compounds may provide neuroprotective benefits by modulating neurotransmitter levels in animal models of neurodegenerative diseases .
  • Antimicrobial Properties : Some derivatives have been tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition depending on the structural modifications made to the naphthalene core .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReferences
(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineStructureExhibits potential antimicrobial properties
5-Bromo-N-(naphthalen-1-yl)acetamideStructureAntitumor activity in vitro

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